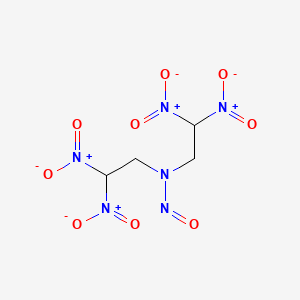

N,N-Bis(2,2-dinitroethyl)nitrous amide

Descripción

N,N-Bis(2,2-dinitroethyl)nitrous amide: is a chemical compound with the molecular formula C6H10N4O8. It is known for its energetic properties and is often studied in the context of energetic materials and explosives. The compound contains nitro groups, which contribute to its high energy content and reactivity.

Propiedades

Número CAS |

52183-48-9 |

|---|---|

Fórmula molecular |

C4H6N6O9 |

Peso molecular |

282.13 g/mol |

Nombre IUPAC |

N,N-bis(2,2-dinitroethyl)nitrous amide |

InChI |

InChI=1S/C4H6N6O9/c11-5-6(1-3(7(12)13)8(14)15)2-4(9(16)17)10(18)19/h3-4H,1-2H2 |

Clave InChI |

UUQKHGHANGWLJG-UHFFFAOYSA-N |

SMILES canónico |

C(C([N+](=O)[O-])[N+](=O)[O-])N(CC([N+](=O)[O-])[N+](=O)[O-])N=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2,2-dinitroethyl)nitrous amide typically involves the reaction of 2,2-dinitroethanol with nitrous acid. The reaction conditions need to be carefully controlled to ensure the formation of the desired product. The process generally involves:

Reactants: 2,2-dinitroethanol and nitrous acid.

Reaction Conditions: The reaction is carried out at low temperatures to prevent decomposition and side reactions.

Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods: Industrial production of N,N-Bis(2,2-dinitroethyl)nitrous amide follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Reactors: Use of large reactors to handle the reactants and control the reaction conditions.

Safety Measures: Implementation of safety measures to handle the highly reactive and potentially explosive nature of the compound.

Quality Control: Rigorous quality control to ensure the purity and consistency of the product.

Análisis De Reacciones Químicas

Types of Reactions: N,N-Bis(2,2-dinitroethyl)nitrous amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

Substitution Reagents: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed:

Oxidation Products: Higher oxidation state compounds with increased oxygen content.

Reduction Products: Amino derivatives of the original compound.

Substitution Products: Compounds with different functional groups replacing the nitro groups.

Aplicaciones Científicas De Investigación

N,N-Bis(2,2-dinitroethyl)nitrous amide has several scientific research applications, including:

Energetic Materials: Used in the development of explosives and propellants due to its high energy content.

Chemical Synthesis: Serves as a precursor for the synthesis of other complex molecules.

Material Science: Studied for its potential use in advanced materials with specific energetic properties.

Biological Research: Investigated for its effects on biological systems, although its primary use remains in chemistry and material science.

Mecanismo De Acción

The mechanism of action of N,N-Bis(2,2-dinitroethyl)nitrous amide involves the release of energy through the decomposition of its nitro groups. The molecular targets and pathways include:

Decomposition Pathways: The compound decomposes to release nitrogen gas and other byproducts, contributing to its explosive nature.

Energy Release: The decomposition process releases a significant amount of energy, making it useful in energetic materials.

Comparación Con Compuestos Similares

N,N-Bis(2-chloroethyl)nitrous amide: Known for its use in chemotherapy.

N,N-Bis(2-hydroxyethyl)nitrous amide: Studied for its genotoxic properties.

N,N-Bis(2-fluoro-2,2-dinitroethyl)nitrous amide: Similar in structure but with different substituents.

Uniqueness: N,N-Bis(2,2-dinitroethyl)nitrous amide is unique due to its specific energetic properties and the presence of multiple nitro groups, which contribute to its high reactivity and energy release. This makes it particularly valuable in the field of energetic materials and explosives.

Q & A

Q. What are the optimized synthetic routes for N,N-Bis(2,2-dinitroethyl)nitrous amide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of nitrosamines typically involves nitrosation of secondary amines or amides. For N,N-Bis(2,2-dinitroethyl)nitrous amide, a two-step approach is recommended:

Nitrosation : Use a nitrosating agent (e.g., sodium nitrite in acidic media) under controlled pH (3–4) and low temperature (0–5°C) to minimize side reactions. Secondary amines nitrosate more efficiently than tertiary or primary amines due to stable intermediate formation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can isolate the product. Yield optimization requires strict control of stoichiometry and reaction time. For example, analogous nitrosamines like N-nitrosodiethanolamine achieve ~98% yield under optimized conditions .

Q. How can the structural integrity of N,N-Bis(2,2-dinitroethyl)nitrous amide be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra for characteristic nitrosamine peaks (e.g., N–NO group resonance at ~400–500 ppm in -NMR) .

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and stereochemistry. For example, N,N-Bis(cyanomethyl)nitrous amide was structurally validated via single-crystal X-ray diffraction (R factor = 0.050) .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the theoretical mass (e.g., [M+H] or [M–H] peaks).

Q. What analytical methods are suitable for detecting trace impurities of nitrosamines in research samples?

- Methodological Answer : High-sensitivity methods are critical due to the carcinogenic potential of nitrosamines:

- HPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Limit of quantification (LOQ) can reach 1 ppb, but validate for matrix effects (e.g., cosmetic or pharmaceutical formulations) .

- GC-ECD/NPD : Suitable for volatile nitrosamines; derivatization may be required for polar analogs.

Advanced Research Questions

Q. How does the electronic environment of the amide group influence the stability of N,N-Bis(2,2-dinitroethyl)nitrous amide under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Thermal Degradation : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at –18°C to prevent thermal degradation .

- Hydrolytic Stability : Conduct accelerated degradation tests in buffered solutions (pH 1–13) at 40°C. Nitrosamines with electron-withdrawing groups (e.g., dinitroethyl) exhibit slower hydrolysis due to reduced nucleophilicity at the nitrogen center .

Q. What computational models predict the reactivity of N,N-Bis(2,2-dinitroethyl)nitrous amide in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model:

- Reaction Pathways : Predict intermediates in nitrosamine formation, such as protonated nitrous acid (HONO) attacking the amine lone pair .

- Activation Energies : Compare energy barriers for nitrosation under acidic vs. neutral conditions.

Q. How can method validation ensure reproducibility in quantifying N,N-Bis(2,2-dinitroethyl)nitrous amide across research laboratories?

- Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters:

Q. What mechanistic insights explain contradictions in nitrosation rates between analogous amines and amides?

- Methodological Answer : Secondary amines nitrosate rapidly due to stable N-nitroso intermediates, while amides require stronger nitrosating agents (e.g., Bronopol) and catalytic formaldehyde. The carbonyl group in amides delocalizes the nitrogen lone pair, reducing reactivity . For example, tertiary amines like N,N-diethyl-4-fluorobenzamide show negligible nitrosation under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.